REACTION_CXSMILES
|
[OH-:1].[Na+].O[NH2:4].C[O:6][C:7]([C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][N:15]2[CH2:18][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=[CH:11][CH:10]=1)=O>C1COCC1.CO.O>[OH:1][NH:4][C:7]([C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][N:15]2[CH2:18][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=[CH:11][CH:10]=1)=[O:6] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
ON
|
Name
|
1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C2C=CN(C2=C1)CC1=CC=C(C=C1)OC
|
Name
|
THF MeOH
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 1 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatile solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ONC(=O)C1=CC=C2C=CN(C2=C1)CC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |